molecular formula C10H8BrNO2 B1415717 methyl 7-bromo-1H-indole-3-carboxylate CAS No. 959239-01-1

methyl 7-bromo-1H-indole-3-carboxylate

Cat. No. B1415717
CAS RN: 959239-01-1
M. Wt: 254.08 g/mol
InChI Key: HIJADRCKUDCXPJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The carbonyl groups in indole derivatives can undergo C–C and C–N coupling reactions and reductions, making them important precursors for the synthesis of diverse heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of methyl 7-bromo-1H-indole-3-carboxylate is planar . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .


Chemical Reactions Analysis

Indole derivatives, such as methyl 7-bromo-1H-indole-3-carboxylate, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Antiviral Activity

Methyl 7-bromo-1H-indole-3-carboxylate derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents .

Anti-HIV Properties

Indole derivatives, including those related to methyl 7-bromo-1H-indole-3-carboxylate, have been explored for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to assess their effectiveness against HIV-1 .

Anticancer Applications

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This makes indole derivatives, such as methyl 7-bromo-1H-indole-3-carboxylate, candidates for cancer treatment. They have been used to develop compounds with potential anticancer activities .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties. Methyl 7-bromo-1H-indole-3-carboxylate could be used to synthesize compounds that act as antibacterial agents, contributing to the fight against microbial infections .

Anti-Inflammatory Uses

The biological activities of indole derivatives extend to anti-inflammatory effects. This makes methyl 7-bromo-1H-indole-3-carboxylate a valuable scaffold for developing new compounds that could potentially treat inflammation-related disorders .

Antioxidant Properties

Indole compounds have been associated with antioxidant activities. Derivatives of methyl 7-bromo-1H-indole-3-carboxylate could be synthesized to harness these properties, which are beneficial in combating oxidative stress in biological systems .

Antidiabetic Potential

Research has indicated that indole derivatives may have applications in managing diabetes. Methyl 7-bromo-1H-indole-3-carboxylate could serve as a base for creating compounds with antidiabetic properties .

Antimalarial Activity

Indole derivatives have also been investigated for their antimalarial effects. Methyl 7-bromo-1H-indole-3-carboxylate could be utilized in the synthesis of compounds aimed at treating or preventing malaria .

properties

IUPAC Name

methyl 7-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJADRCKUDCXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652975
Record name Methyl 7-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-bromo-1H-indole-3-carboxylate

CAS RN

959239-01-1
Record name Methyl 7-bromo-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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